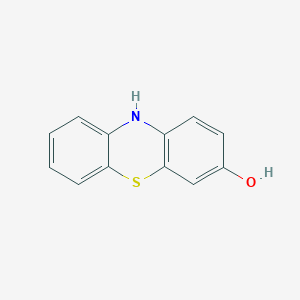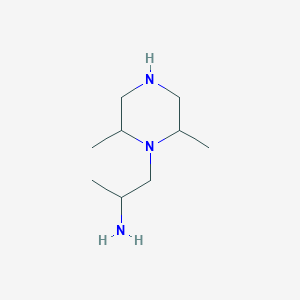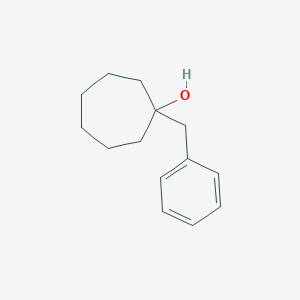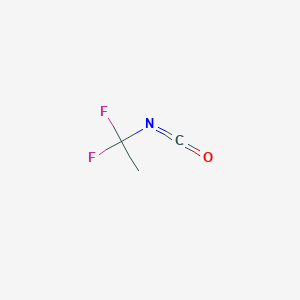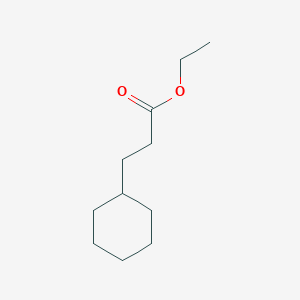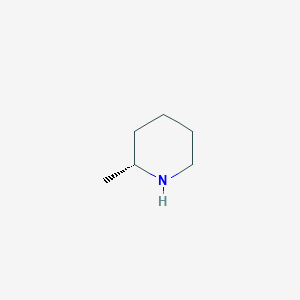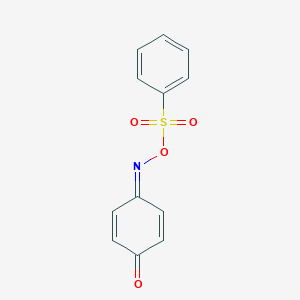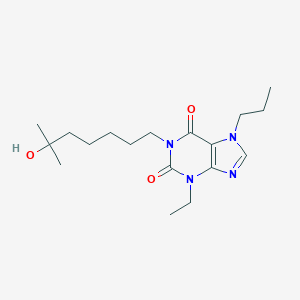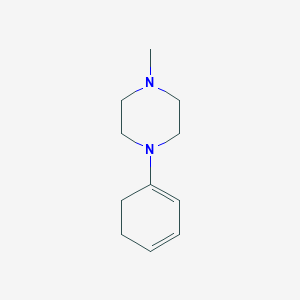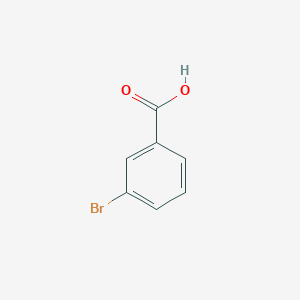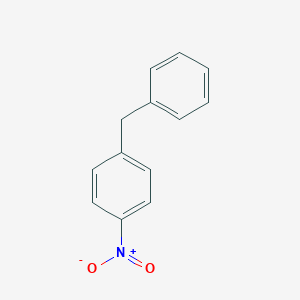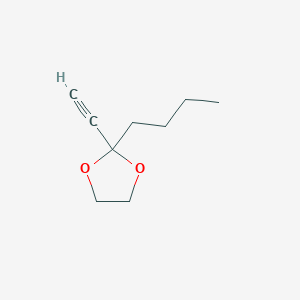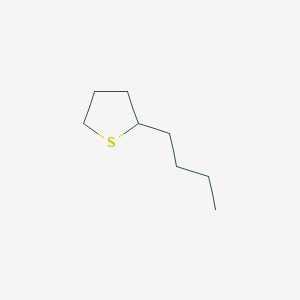![molecular formula C9H15NO2 B156954 Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]-(9CI) CAS No. 138587-59-4](/img/structure/B156954.png)
Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]-(9CI) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as Tert-butyl 4,5-dihydroisoxazole-3-carboxylate and has a molecular formula of C11H19NO2.
Mechanism Of Action
The mechanism of action of Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]-(9CI) is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth. It may also act by scavenging free radicals and reducing oxidative stress.
Biochemical And Physiological Effects
Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]-(9CI) has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models. It has also been found to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of using Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]-(9CI) in lab experiments is its potential therapeutic applications in various fields. This compound has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties, which make it a promising candidate for drug development. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]-(9CI). One direction is to further investigate its potential therapeutic applications in various fields, such as inflammation, cancer, and Alzheimer's disease. Another direction is to explore its mechanism of action and identify the specific enzymes and proteins that it targets. Additionally, future research could focus on improving the solubility and bioavailability of this compound to enhance its pharmacokinetics and therapeutic efficacy.
Synthesis Methods
The synthesis of Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]-(9CI) can be achieved through a multistep process. The first step involves the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride to form tert-butyl 3-hydroxy-4,5-dihydroisoxazole-5-carboxylate. The second step involves the reaction of the above product with acetic anhydride to form Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]-(9CI).
Scientific Research Applications
Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]-(9CI) has been the subject of scientific research due to its potential applications in various fields. This compound has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease.
properties
CAS RN |
138587-59-4 |
|---|---|
Product Name |
Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]-(9CI) |
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-(3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C9H15NO2/c1-6(11)7-5-8(10-12-7)9(2,3)4/h7H,5H2,1-4H3 |
InChI Key |
GEASPBICKINHKB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC(=NO1)C(C)(C)C |
Canonical SMILES |
CC(=O)C1CC(=NO1)C(C)(C)C |
synonyms |
Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



